

# 2-Hydroxypropane-1,3-diyl diacetate chemical properties and structure

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## Compound of Interest

Compound Name: 2-Hydroxypropane-1,3-diyl diacetate

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An In-depth Technical Guide to **2-Hydroxypropane-1,3-diyl diacetate**

## Introduction

**2-Hydroxypropane-1,3-diyl diacetate**, commonly known as 1,3-diacetin, is an organic compound with the molecular formula C<sub>7</sub>H<sub>12</sub>O<sub>5</sub><sup>[1]</sup>. It is a diacetate ester of glycerol and is classified as an acyclic diol<sup>[1]</sup>. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization, tailored for researchers and professionals in drug development and chemical sciences. Its applications are found in the food industry as a flavoring agent and emulsifier, in pharmaceuticals as a solvent and potential antiviral agent, and in cosmetics for its moisturizing properties<sup>[1]</sup>.

## Chemical Structure and Identification

The structure of **2-hydroxypropane-1,3-diyl diacetate** consists of a propane backbone with acetate groups attached to the first and third carbons and a hydroxyl group on the second carbon.

- IUPAC Name: (3-acetoxy-2-hydroxypropyl) acetate<sup>[2]</sup>
- Synonyms: 1,3-Diacetin, Glycerol 1,3-diacetate, 1,3-Diacetoxy-2-propanol<sup>[2][3]</sup>
- CAS Number: 105-70-4<sup>[2][3][4]</sup>

- Molecular Formula: C<sub>7</sub>H<sub>12</sub>O<sub>5</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)
- SMILES: CC(=O)OCC(COC(=O)C)O[\[2\]](#)[\[5\]](#)
- InChI Key: MPPODKLDCLFLKT-UHFFFAOYSA-N[\[2\]](#)[\[4\]](#)[\[5\]](#)

## Physicochemical Properties

**2-Hydroxypropane-1,3-diyl diacetate** is a colorless, sweet-smelling liquid[\[1\]](#). It is soluble in water and various organic solvents, which makes it versatile for different chemical applications[\[1\]](#). A summary of its key quantitative properties is presented below.

Property	Value	Reference
Molecular Weight	176.17 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Density	1.182 g/cm <sup>3</sup>	<a href="#">[3]</a> <a href="#">[5]</a>
Boiling Point	259.1 °C at 760 mmHg	<a href="#">[3]</a> <a href="#">[5]</a>
Flash Point	100.2 °C	<a href="#">[3]</a> <a href="#">[5]</a>
Vapor Pressure	0.00193 mmHg at 25°C	<a href="#">[3]</a>
Water Solubility	Soluble	<a href="#">[1]</a>
Solubility in Organics	Slightly soluble in Chloroform, DMSO, Ethyl Acetate	<a href="#">[3]</a>
XLogP3	-0.6	<a href="#">[2]</a> <a href="#">[3]</a>
Hydrogen Bond Donor Count	1	<a href="#">[2]</a> <a href="#">[3]</a>
Hydrogen Bond Acceptor Count	5	<a href="#">[3]</a>
Rotatable Bond Count	6	<a href="#">[3]</a>

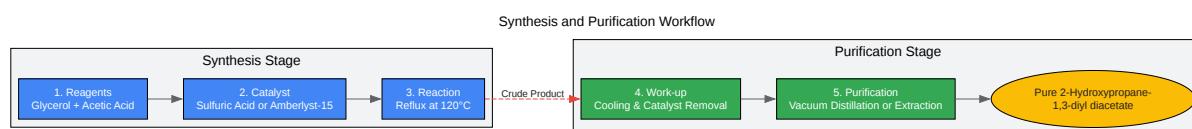
## Experimental Protocols

### Synthesis: Esterification of Glycerol

The primary method for synthesizing **2-hydroxypropane-1,3-diyl diacetate** is the acid-catalyzed esterification of glycerol with acetic acid[1]. The reaction proceeds stepwise, forming monoacetin, then diacetin, and finally triacetin[1].

#### Methodology:

- **Reagents & Setup:** In a round-bottom flask equipped with a reflux condenser, combine glycerol (1 molar equivalent) and acetic acid (2 molar equivalents)[1].
- **Catalyst Addition:** Add a catalytic amount of an acid catalyst, such as sulfuric acid or a solid acid catalyst like Amberlyst-15 resin[1]. Ion exchange resins are widely used due to their high acid capacity and thermal stability[1].
- **Reaction Conditions:** Heat the mixture to approximately 120°C and maintain it under reflux for several hours[1]. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).
- **Work-up & Purification:** After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, it can be removed by filtration. The crude product is then purified. This can be achieved by vacuum distillation or by liquid-liquid extraction to remove unreacted starting materials and by-products[1].



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Caption: Workflow for the synthesis and purification of **2-Hydroxypropane-1,3-diyl diacetate**.

## Analytical Characterization

The structure and purity of the synthesized compound are confirmed using various spectroscopic and chromatographic techniques[1].

- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the key functional groups. Expected characteristic absorptions include a broad peak for the hydroxyl (-OH) group around  $3400\text{ cm}^{-1}$ , strong carbonyl (C=O) stretching from the ester groups around  $1740\text{ cm}^{-1}$ , and C-O stretching vibrations. The presence of these peaks confirms the molecular structure[2].
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide detailed information about the carbon-hydrogen framework. The chemical shifts and splitting patterns of the protons and carbons can be used to confirm the connectivity of the atoms in the molecule, verifying the 1,3-diacetate structure.
- **Mass Spectrometry (MS):** Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound[2]. The exact mass should correspond to its molecular formula,  $\text{C}_7\text{H}_{12}\text{O}_5$  (176.068 g/mol )[3].
- **High-Performance Liquid Chromatography (HPLC):** HPLC can be used to assess the purity of the final product. A reverse-phase (RP) HPLC method using a C18 column (like Newcrom R1) with a mobile phase of acetonitrile and water with a phosphoric acid modifier is a suitable approach for analysis[4]. This method is also scalable for preparative separation to isolate impurities[4].

## Reactivity and Applications

**2-Hydroxypropane-1,3-diyl diacetate** readily undergoes hydrolysis to yield glycerol and acetic acid[1]. This property makes it a useful precursor for various glycerol derivatives in organic synthesis[1]. It also participates in acid-catalyzed esterification reactions with other alcohols[1]. Due to its biodegradability and ability to form esters with bioactive molecules, it has been investigated for potential use in drug delivery systems[1].

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## References

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